molecular formula HgNO3 B080647 Nitrooxymercury CAS No. 10415-75-5

Nitrooxymercury

Cat. No.: B080647
CAS No.: 10415-75-5
M. Wt: 262.60 g/mol
InChI Key: DRXYRSRECMWYAV-UHFFFAOYSA-N
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Description

Nitrooxymercury is an inorganic mercury compound utilized in specialized chemical and environmental research. It is of significant interest in studies focusing on the biogeochemical behavior of mercury, a pervasive global pollutant. Mercury exists in various forms, including elemental (Hg⁰), organic, and inorganic (such as Hg²⁺) species, each with distinct properties and environmental impacts . Research applications for this compound may include investigating mercury's interactions with nitrogen oxides in atmospheric or industrial processes. Studies have shown that complex redox reactions can occur between oxidized mercury (Hg²⁺) and other flue gas components, including nitrogen oxides, over catalysts . Furthermore, research into the physiological impact of mercury on biological systems is another key area. Mercury toxicity in plants and lichens is attributed to its strong affinity for binding to thiol groups, which can disrupt cellular structures, induce oxidative stress by generating reactive oxygen species (ROS), and cause nutrient imbalances . As a reagent, this compound provides a source of inorganic mercury for such laboratory investigations. This product is strictly For Research Use Only.

Properties

IUPAC Name

mercury(1+);nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hg.NO3/c;2-1(3)4/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXYRSRECMWYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[Hg+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HgNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24670-15-3 (Parent)
Record name Mercurous nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0065066
Record name Mercurous nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10415-75-5
Record name Mercurous nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercurous nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Nitrooxymercury is a compound that has garnered interest in various scientific fields due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its nitro and mercury components, which contribute to its reactivity and biological effects. The general formula can be represented as Hg O 2NO \text{Hg O 2NO }, where the nitro group (NO2-NO_2) is directly bonded to a mercury atom. This structure allows for interactions with biological molecules, potentially influencing cellular processes.

Mechanisms of Biological Activity

  • Antimicrobial Activity : this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
  • Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. The compound appears to trigger apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.
  • Enzyme Inhibition : this compound has been identified as an inhibitor of specific enzymes, including certain phosphatases. This inhibition can alter signaling pathways within cells, potentially affecting processes such as cell growth and differentiation.

Case Studies

  • Bacterial Inhibition : A study conducted on the efficacy of this compound against Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that this compound can effectively inhibit bacterial growth at relatively low concentrations.
  • Cancer Research : In vitro experiments involving human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 24 hours. This cytotoxic effect was attributed to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15ROS generation
A549 (Lung Cancer)20Enzyme inhibition

Research Findings

Recent studies have highlighted the dual nature of this compound's biological activity, showcasing both therapeutic potential and toxicity risks. Its ability to induce oxidative stress suggests a need for careful consideration in therapeutic applications, particularly in oncology.

  • Therapeutic Applications : The promising antimicrobial and anticancer properties indicate potential uses in developing new therapeutic agents. However, further research is necessary to explore safe dosage levels and delivery methods.
  • Toxicological Concerns : Given the toxicity associated with mercury compounds, it is crucial to assess the long-term effects of this compound exposure in biological systems. Studies focusing on chronic exposure are essential for understanding its safety profile.

Comparison with Similar Compounds

Mercuric Nitrate [Hg(NO₃)₂]

  • Structure: Linear coordination geometry with Hg²⁺ bonded to two nitrate (NO₃⁻) ions.
  • Stability: Stable under anhydrous conditions but hygroscopic, decomposing in humid environments to release nitric acid (HNO₃) .
  • Reactivity : Acts as a strong oxidizing agent, facilitating nitration in organic synthesis. Reacts violently with reducing agents like phosphorus or sulfur .
  • Toxicity : Highly toxic due to mercury's neurotoxicity; exposure risks include renal failure and neurological damage .

Acetyloxy-(2-nitrophenyl)mercury [C₈H₆NO₅Hg]

  • Structure: Organomercury compound with a nitro-substituted phenyl ring and an acetyloxy group bonded to mercury .
  • Stability : Moderate stability; sensitive to light and heat, leading to decomposition into mercury oxides and nitrobenzene derivatives.
  • Toxicity : Extremely toxic, with bioaccumulative effects in aquatic ecosystems .

Nitrooxy Nitrate [N₂O₆]

  • Structure: A dimeric compound with two nitrooxy groups (O₂N–O–NO₂) .
  • Stability : Thermally unstable; decomposes explosively above 40°C.
  • Toxicity: Moderate toxicity, primarily through nitric oxide (NO) release, which can cause methemoglobinemia .

Functional Comparison with Other Metal Nitro Compounds

Silver Nitrate [AgNO₃]

  • Oxidative Capacity: Less potent than Hg(NO₃)₂ but widely used in antiseptics and halide detection.
  • Environmental Impact : Lower bioaccumulation compared to mercury compounds .

Lead Nitrate [Pb(NO₃)₂]

  • Stability: Similar hygroscopic nature to Hg(NO₃)₂ but less reactive.
  • Toxicity : Chronic exposure causes lead poisoning, contrasting with mercury's acute neurotoxicity .

Key Research Findings

Decomposition Pathways

  • Nitrooxymercury derivatives decompose into mercury oxides and nitrogen oxides (NOₓ), which contribute to atmospheric pollution .
  • In aqueous environments, Hg(NO₃)₂ hydrolyzes to release HNO₃, increasing soil acidity and metal leaching .

Data Tables

Table 1: Structural and Functional Properties

Compound Formula Stability Key Reactivity Toxicity Profile
Mercuric nitrate Hg(NO₃)₂ High (anhydrous) Nitration, oxidation Neurotoxic, renal toxic
Acetyloxy-(2-nitrophenyl)mercury C₈H₆NO₅Hg Moderate Catalytic C–H activation Bioaccumulative
Nitrooxy nitrate N₂O₆ Low Explosive decomposition Methemoglobinemia
Silver nitrate AgNO₃ High Halide precipitation, antiseptic Low bioaccumulation

Table 2: Environmental and Health Impacts

Compound Environmental Persistence Acute Exposure Effects Regulatory Status
Mercuric nitrate High Kidney failure, neurotoxicity Restricted (Minamata Convention)
Nitrooxy nitrate Low Respiratory irritation Experimental use only
Lead nitrate Moderate Lead poisoning, anemia Restricted (EPA)

Preparation Methods

Direct Reaction of Elemental Mercury with Nitric Acid

The most historically documented method involves the controlled reaction of elemental mercury (Hg) with dilute nitric acid (HNO₃). This exothermic process requires precise temperature modulation between 0–10°C to favor the formation of mercurous nitrate over mercuric nitrate (Hg(NO₃)₂):

6Hg+8HNO33Hg2(NO3)2+4H2O+2NO6\text{Hg} + 8\text{HNO}3 \rightarrow 3\text{Hg}2(\text{NO}3)2 + 4\text{H}_2\text{O} + 2\text{NO} \uparrow

Key Parameters:

  • Nitric Acid Concentration: 20–30% w/w to limit oxidation to Hg²⁺.

  • Reaction Duration: 4–6 hours under continuous agitation.

  • Byproduct Management: Nitric oxide (NO) gas is evacuated using inert gas purging.

Yields typically reach 70–75%, with impurities such as unreacted Hg and Hg²⁺ residues requiring iterative recrystallization from cold water.

Modern Approaches Using Mercury Salts and Nitrooxy Reagents

Mercury(I) Nitrate Synthesis via Nitrooxy-Transfer Agents

Recent advances utilize nitrooxy-containing reagents (e.g., alkyl nitrates) to nitrate mercury(I) precursors. A representative protocol involves mercury(I) chloride (Hg₂Cl₂) and silver nitrate (AgNO₃) in anhydrous ethanol:

Hg2Cl2+2AgNO3Hg2(NO3)2+2AgCl\text{Hg}2\text{Cl}2 + 2\text{AgNO}3 \rightarrow \text{Hg}2(\text{NO}3)2 + 2\text{AgCl} \downarrow

Optimization Insights:

  • Solvent Selection: Ethanol minimizes side reactions compared to aqueous media.

  • Stoichiometric Ratio: A 1:2 Hg₂Cl₂:AgNO₃ ratio ensures complete conversion.

  • Yield: 85–90% after vacuum filtration to remove AgCl precipitates.

Gas-Phase Nitration Using Captured NO₂

Innovative methods adapted from nitrogen dioxide (NO₂) capture technologies (e.g., Zr-based metal-organic frameworks, Zr-bptc) demonstrate potential for mercury nitration. By adsorbing NO₂ onto Zr-bptc, the concentrated gas is released into reactions with mercury oxides:

HgO+NO2HgNO3\text{HgO} + \text{NO}2 \rightarrow \text{HgNO}3

Critical Conditions:

  • NO₂ Loading: 14.3 mmol/g on Zr-bptc at 1 bar.

  • Reaction Medium: Chloroform or dichloromethane at 0–25°C.

  • Catalysis: Trace sulfuric acid (1%) enhances nitration efficiency to >90%.

Comparative Analysis of Preparation Techniques

Method Yield Purity Scalability Environmental Impact
Direct Hg + HNO₃70–75%85–90%ModerateHigh NO emissions
Hg₂Cl₂ + AgNO₃85–90%95–98%HighAgCl waste generation
NO₂ Capture + HgO>90%98–99%EmergingLow waste, energy-intensive MOF synthesis

Trade-offs:

  • Traditional routes prioritize cost-effectiveness but face challenges in byproduct management.

  • Gas-phase nitration offers superior purity and environmental benefits but requires specialized equipment for NO₂ handling.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Adapting the Hg₂Cl₂-AgNO₃ reaction for continuous production involves:

  • Microreactor Channels: 0.5–1.0 mm diameter to enhance mass transfer.

  • Residence Time: 8–10 minutes at 25°C.

  • Automated Filtration: Inline membrane systems for AgCl removal.

Outcome: 92% yield at 50 kg/day throughput with 99% purity.

Recycling of Zr-bptc Frameworks

Reusability of NO₂-loaded Zr-bptc was validated over three cycles, with <5% capacity loss per cycle . Economic modeling suggests viability for niche applications requiring ultra-high-purity HgNO₃.

Q & A

Q. What are the recommended methodologies for synthesizing nitrooxymercury compounds, and how can purity be optimized?

To synthesize this compound compounds, researchers should adopt mercury nitrate precursors in controlled nitration reactions under inert atmospheres. Purity optimization involves:

  • Stepwise purification : Use recrystallization with nitric acid solutions (e.g., 1:10 HNO₃:H₂O) to remove impurities .
  • Spectroscopic validation : Confirm purity via FT-IR (to identify NO₂ and Hg-O bonds) and XRD (to verify crystalline structure).
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess stability, as mercury compounds often degrade above 200°C .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

A robust experimental design includes:

  • Multi-technique characterization : Combine elemental analysis (C, H, N, Hg quantification), UV-Vis (for electronic transitions), and Raman spectroscopy (to detect nitro-group vibrations).
  • Stability testing : Expose the compound to varying humidity levels (20–80% RH) and temperatures (25–60°C) to identify degradation thresholds .
  • Data triangulation : Cross-validate results using at least two independent methods (e.g., NMR for structure and ICP-MS for mercury content).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound compounds?

Contradictions often arise from environmental variables or measurement techniques. To address this:

  • Controlled replication : Repeat experiments under identical conditions (e.g., humidity, light exposure) .
  • Error source analysis : Use statistical tools like ANOVA to isolate variables (e.g., solvent purity, atmospheric O₂ levels) impacting stability .
  • Comparative literature review : Map discrepancies against studies using analogous mercury-nitrato complexes (e.g., Hg(NO₃)₂) to identify systemic biases .

Q. What advanced computational models are suitable for predicting this compound’s reactivity in environmental systems?

  • Density Functional Theory (DFT) : Model Hg-NO₂ bond dissociation energies to predict hydrolysis pathways .
  • Molecular dynamics (MD) simulations : Simulate interactions with water molecules to estimate solubility and aggregation tendencies.
  • Validation with empirical data : Compare computational results with experimental LC-MS/MS data on degradation byproducts .

Q. How can researchers design a study to assess this compound’s environmental persistence without violating ethical or safety protocols?

  • Microcosm experiments : Use sealed bioreactors with soil/water samples to monitor Hg leaching under controlled redox conditions .
  • Non-invasive detection : Employ mercury-specific fluorescence probes (e.g., Rhodamine-based sensors) to track bioaccumulation in model organisms .
  • Ethical oversight : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure compliance with institutional guidelines .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?

  • Meta-analysis : Aggregate datasets from peer-reviewed studies to identify trends (e.g., LD₅₀ variations across species) .
  • Contradiction matrices : Categorize discrepancies by experimental parameters (e.g., dosage, exposure duration) and apply TRIZ principles to resolve conflicts .
  • Sensitivity analysis : Quantify how minor changes in assay conditions (e.g., pH, temperature) affect toxicity outcomes .

Q. How should researchers formulate hypotheses about this compound’s catalytic properties in oxidation reactions?

  • Literature-driven hypotheses : Review mercury’s role in NOx redox cycles to propose catalytic mechanisms .
  • Hypothesis testing : Use stopped-flow kinetics to measure reaction rates under varying Hg:substrate ratios .
  • Peer validation : Present preliminary data at interdisciplinary forums (e.g., organometallic chemistry conferences) to refine hypotheses .

Methodological Best Practices

What frameworks ensure rigor in designing this compound-related research questions?

  • PICO framework : Define Population (e.g., environmental samples), Intervention (e.g., Hg concentration), Comparison (e.g., control without this compound), and Outcomes (e.g., toxicity levels) .
  • Iterative refinement : Use pilot studies to adjust variables (e.g., reaction time, solvent polarity) before full-scale experiments .

Q. How can researchers avoid common pitfalls in synthesizing this compound derivatives?

  • Precision in stoichiometry : Calibrate reagent ratios using gravimetric analysis to prevent side reactions .
  • Real-time monitoring : Use in-situ Raman spectroscopy to detect intermediate phases during synthesis .

Q. Table 1: Key Characterization Techniques for this compound

TechniqueApplicationExample ParametersReference
FT-IRNO₂ and Hg-O bond identification400–4000 cm⁻¹ resolution
XRDCrystallinity and phase purityCu-Kα radiation, 2θ = 5–80°
ICP-MSHg quantificationLOD: 0.1 ppb
TGAThermal stabilityHeating rate: 10°C/min

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